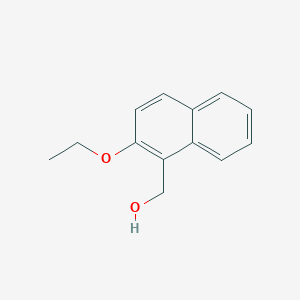

(2-Ethoxynaphthalen-1-yl)methanol

Description

Contextual Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. ijpsjournal.com Its aromatic nature and extended π-electron system confer specific chemical and physical properties that make it an attractive moiety in the design of new molecules. ijpsjournal.comnih.gov Naphthalene and its derivatives are prevalent in many biologically active natural products and have been investigated for a wide range of applications, including anti-inflammatory, antibacterial, antioxidant, and antifungal agents. nih.gov The rigid, planar structure of the naphthalene ring system also serves as a versatile platform for structural modifications, allowing chemists to fine-tune the properties of the resulting molecules. mdpi.com

The metabolic pathways of naphthalene-containing compounds have been a subject of interest, as their metabolites can interact with cellular components. mdpi.com This has implications for both the therapeutic effects and the potential toxicity of naphthalene derivatives. nih.gov Researchers have explored replacing naphthalene scaffolds in certain contexts to improve metabolic stability and reduce potential mutagenicity while retaining desired biological activity. nih.gov

Role of Hydroxyl and Ether Functionalities in Chemical Investigations

The hydroxyl (-OH) group is a cornerstone functional group in organic chemistry, defining the properties of alcohols. algoreducation.combritannica.com Its polarity and ability to participate in hydrogen bonding significantly influence a molecule's solubility, boiling point, and reactivity. algoreducation.com The hydroxyl group can engage in a variety of chemical reactions, including oxidation and the formation of esters and ethers, making it a crucial component in synthetic chemistry. algoreducation.com In a biological context, hydroxyl groups are vital for processes such as enzymatic reactions and maintaining the structure of macromolecules. algoreducation.com

Ethers (R-O-R') are another important class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. alfa-chemistry.combritannica.com The presence of the ether linkage imparts distinct physicochemical properties. Ethers are generally stable, less reactive than alcohols, and can act as hydrogen bond acceptors, which influences their solvent properties. britannica.com The inclusion of ether functionalities in pharmaceutical compounds is common due to their ability to modulate properties like lipophilicity and metabolic stability. alfa-chemistry.com

Overview of Academic Research Avenues for (2-Ethoxynaphthalen-1-yl)methanol

This compound is a specific naphthalene-derived methanol (B129727) that has been a subject of interest in chemical research. Its structure incorporates the naphthalene scaffold, a primary alcohol (methanol) group, and an ether (ethoxy) group. This combination of functional groups provides multiple avenues for academic investigation.

Research into this compound includes its synthesis, characterization, and exploration of its chemical reactivity. The synthesis of related structures, such as 2-ethoxynaphthalene (B165321), often involves the reaction of β-naphthol with an ethylating agent. prepchem.com The presence of both a hydroxyl and an ether group on the naphthalene core of this compound allows for further functionalization and the creation of more complex molecules.

The physical and chemical properties of this compound are also of interest. Data from various chemical suppliers and databases provide information on its key identifiers and some of its physical characteristics. chemenu.combldpharm.comsigmaaldrich.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 690963-44-1 |

| Molecular Formula | C13H14O2 |

| Molecular Weight | 202.25 g/mol |

| Purity | 97% |

| Physical Form | Liquid |

| InChI Key | USEQXNGDJGPZOP-UHFFFAOYSA-N |

This data is compiled from various chemical suppliers and databases. chemenu.comsigmaaldrich.com

The compound's structure, possessing both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ether oxygen), suggests potential applications in materials science and as an intermediate in the synthesis of more complex molecules. nih.gov The naphthalene core also provides a platform for investigating the effects of substituents on the electronic and steric properties of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEQXNGDJGPZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358452 | |

| Record name | (2-ethoxy-1-naphthyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690963-44-1 | |

| Record name | (2-ethoxy-1-naphthyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of (2-Ethoxynaphthalen-1-yl)methanol

The preparation of this compound can be approached through several synthetic strategies, primarily involving the formylation of 2-ethoxynaphthalene (B165321) followed by reduction, or the initial synthesis of a precursor aldehyde which is then ethoxylated and reduced.

The most common classical approach to synthesizing this compound involves a two-step sequence starting from 2-ethoxynaphthalene. This commercially available starting material can be synthesized via the Williamson ether synthesis from 2-naphthol (B1666908) and an ethylating agent. chegg.comchegg.comchemicalbook.comyoutube.com

The key steps in the classical synthesis are:

Formylation of 2-ethoxynaphthalene: The introduction of a formyl group (-CHO) at the C1 position of 2-ethoxynaphthalene is a crucial step. The Vilsmeier-Haack reaction is a widely employed method for this transformation. youtube.comwikipedia.orgjk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). youtube.comwikipedia.orgjk-sci.com The electron-rich nature of the naphthalene (B1677914) ring, further activated by the electron-donating ethoxy group, directs the electrophilic substitution to the more reactive C1 position. youtube.com This yields 2-ethoxy-1-naphthaldehyde (B42516). researchgate.netnih.gov

Reduction of 2-ethoxy-1-naphthaldehyde: The resulting aldehyde is then reduced to the corresponding primary alcohol, this compound. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reducing agent can be influenced by the presence of other functional groups and desired reaction conditions.

An alternative classical route involves starting with 2-hydroxy-1-naphthaldehyde (B42665). google.com This precursor is first ethoxylated to form 2-ethoxy-1-naphthaldehyde, which is then reduced to the target alcohol. google.com

While classical stoichiometric reagents are effective, modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. In the context of synthesizing this compound, catalytic approaches can be applied to several steps:

Catalytic Reduction of the Aldehyde: Instead of metal hydrides, catalytic hydrogenation can be employed for the reduction of 2-ethoxy-1-naphthaldehyde. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder and often safer alternative.

Catalytic Formylation: Research into catalytic alternatives to the Vilsmeier-Haack reaction is ongoing. While not yet standard for this specific substrate, methods involving catalytic carbonylation or hydroformylation could potentially be adapted to introduce the formyl group directly onto 2-ethoxynaphthalene, though this would likely present challenges in regioselectivity.

A patent describes the use of sodium bisulfate monohydrate as a catalyst for the ethoxylation of 2-hydroxy-1-naphthaldehyde with absolute ethanol (B145695), which represents a more modern approach compared to traditional methods using strong acids. google.com

Applying green chemistry principles to the synthesis of this compound involves considering the environmental impact and sustainability of the entire process. Key areas for improvement include:

Solvent Choice: The Vilsmeier-Haack reaction often uses chlorinated solvents or excess DMF, which are environmentally problematic. Exploring greener solvent alternatives, or solvent-free conditions, would be a significant improvement. The use of ethanol as a solvent in the ethoxylation step is a positive example. google.com

Atom Economy: The Vilsmeier-Haack reaction has a relatively low atom economy due to the formation of stoichiometric byproducts. Catalytic methods, by their nature, generally offer higher atom economy.

Reagent Selection: The use of hazardous reagents like POCl₃ is a drawback. Developing catalytic systems that avoid such aggressive reagents is a key goal of green chemistry. The use of hydrogen peroxide as an oxidant in a related synthesis of 2-ethoxy-1-naphthoic acid is an example of a greener alternative to traditional oxidants like potassium permanganate. google.com

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption.

Reaction Mechanisms in the Formation of the Compound

The primary reaction mechanism of interest in the synthesis of this compound is that of the Vilsmeier-Haack formylation. The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

Electrophilic Aromatic Substitution: The electron-rich 2-ethoxynaphthalene acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The ethoxy group at the C2 position is an activating, ortho-para directing group. In the case of naphthalene, the C1 (alpha) position is inherently more reactive towards electrophilic substitution than the C2 (beta) position. youtube.com This leads to the preferential formation of a sigma complex at the C1 position.

Aromatization and Formation of an Iminium Salt: The intermediate sigma complex loses a proton to restore the aromaticity of the naphthalene ring, forming a new iminium salt.

Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup. This liberates the aldehyde, 2-ethoxy-1-naphthaldehyde, and a secondary amine. wikipedia.org

The subsequent reduction of the aldehyde to the alcohol follows standard mechanisms for hydride transfer or catalytic hydrogenation.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted:

Formylation Reaction:

Temperature: The Vilsmeier-Haack reaction temperature can significantly impact the outcome. For some substrates, controlling the temperature is critical to prevent side reactions or degradation of the product.

Stoichiometry of Reagents: The molar ratio of 2-ethoxynaphthalene to the Vilsmeier reagent can be varied to optimize the yield. An excess of the Vilsmeier reagent may be used to drive the reaction to completion.

Reaction Time: The duration of the reaction is another key parameter. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Reduction Step:

Choice of Reducing Agent: As mentioned, NaBH₄ is a milder reducing agent than LiAlH₄ and is often preferred for its ease of handling and compatibility with protic solvents.

Solvent: The choice of solvent (e.g., methanol (B129727), ethanol, tetrahydrofuran) can influence the rate and efficiency of the reduction.

Temperature: Reductions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

A study on the formylation of 2-ethoxynaphthalene using 1,3,5-triazine (B166579) in polyphosphoric acid reported yields of 60-80% for the resulting aldehyde. researchgate.net Another patent describes the synthesis of 2-ethoxy-1-naphthaldehyde from 2-hydroxy-1-naphthaldehyde with specific quantities of reagents, providing a baseline for optimization. google.com

Table of Reaction Parameters for the Synthesis of 2-ethoxy-1-naphthaldehyde

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-ethoxynaphthalene | 1,3,5-triazine, Polyphosphoric acid | Polyphosphoric acid | - | - | 60-80% | researchgate.net |

| 2-hydroxy-1-naphthaldehyde | Absolute ethanol, Sodium bisulfate monohydrate | Absolute ethanol | Reflux | - | - | google.com |

Chemical Reactivity and Transformation Studies

Investigations into the Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group is the most reactive site in the (2-Ethoxynaphthalen-1-yl)methanol molecule. Its position adjacent to the naphthalene (B1677914) ring enhances its reactivity in both oxidation and substitution reactions.

The benzylic alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, 2-ethoxy-1-naphthaldehyde (B42516). This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The synthesis of related imines, such as (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline, proceeds via the condensation of 2-ethoxy-1-naphthaldehyde with an appropriate amine, implying the successful prior oxidation of the starting alcohol. nih.gov

Conversely, the reduction of the carbonyl group in 2-ethoxy-1-naphthaldehyde would yield the parent benzylic alcohol, this compound. Standard reducing agents like sodium borohydride (B1222165) are typically employed for such transformations. Further reduction of the benzylic alcohol to the corresponding methyl group, yielding 2-ethoxy-1-methylnaphthalene, would require more forcing conditions, such as catalytic hydrogenation or the use of a strong reducing agent like lithium aluminum hydride in the presence of a Lewis acid.

Table 1: Oxidation and Reduction Reactions of the Benzylic Moiety

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Oxidation | 2-Ethoxy-1-naphthaldehyde |

| 2-Ethoxy-1-naphthaldehyde | Reduction | This compound |

| This compound | Reduction | 2-Ethoxy-1-methylnaphthalene |

The hydroxyl group of the benzylic alcohol can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. libretexts.org This is typically achieved by protonation of the alcohol in the presence of a strong acid, followed by attack of a nucleophile. libretexts.org Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) to enhance its leaving group ability under non-acidic conditions. chemistrysteps.com Given the benzylic nature of the alcohol, these substitutions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with a strong nucleophile in a polar aprotic solvent would favor an SN2 pathway, while the use of a weak nucleophile in a protic solvent could promote an SN1 mechanism involving a resonance-stabilized benzylic carbocation.

A study on the mechanochemical nucleophilic substitution of 2-naphthylmethanol, a closely related compound, demonstrates the feasibility of replacing the hydroxyl group with various nucleophiles, including amines and phenoxides, through the formation of a reactive isouronium intermediate. nih.gov This suggests that this compound would undergo similar transformations.

Electrophilic substitution directly at the benzylic alcohol is less common. However, the oxygen atom's lone pairs can act as a Lewis base, coordinating to electrophiles.

Exploration of Transformations Involving the Ether Linkage

The ethoxy group in this compound is generally stable under neutral and basic conditions. However, like other aryl alkyl ethers, it is susceptible to cleavage under strongly acidic conditions, typically in the presence of a strong nucleophile like a halide ion. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the ethyl group in an SN2 manner, yielding 1-(hydroxymethyl)naphthalen-2-ol (B13601578) and ethyl halide. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the corresponding aryl cation.

Reactivity of the Naphthalene Core: Functionalization Strategies

The naphthalene ring system in this compound is electron-rich and readily undergoes electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ethoxy group at the 2-position is a strong activating group and is ortho-, para-directing. The hydroxymethyl group at the 1-position is a weak deactivating group and is also ortho-, para-directing.

Given that the 2-position is occupied, the primary sites for electrophilic attack are influenced by both groups. The powerful activating effect of the ethoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the ethoxy group (the 3-position) and the position para to it (the 6-position) are potential sites of substitution. However, steric hindrance from the adjacent hydroxymethyl group at the 1-position may influence the regioselectivity. Electrophilic attack at the 8-position, peri to the hydroxymethyl group, is also a possibility. The nitration of naphthalene derivatives, for instance, is a well-established electrophilic aromatic substitution reaction. vaia.com

Studies on Side Reactions and Byproduct Formation

During the synthesis and subsequent reactions of this compound and its precursors, several side reactions can occur. In the Williamson ether synthesis of 2-ethoxynaphthalene (B165321) from 2-naphthol (B1666908) and an ethyl halide, elimination to form ethene is a potential side reaction, particularly if the reaction conditions are not carefully controlled. chegg.comchegg.com

In the oxidation of the benzylic alcohol, over-oxidation to the corresponding carboxylic acid, 2-ethoxynaphthalene-1-carboxylic acid, can be a significant side reaction if strong oxidizing agents are used or if the reaction is not carefully monitored. During nucleophilic substitution reactions of the benzylic alcohol, elimination to form a vinylnaphthalene derivative can compete with substitution, especially under conditions that favor an E1 pathway, such as high temperatures and the use of a non-nucleophilic base. Furthermore, in reactions involving the functionalization of the naphthalene core, the formation of isomeric products is a common challenge that necessitates careful control of reaction conditions to achieve high regioselectivity.

Derivatization and Functionalization Chemistry

Synthesis of Novel Derivatives from (2-Ethoxynaphthalen-1-yl)methanol

The strategic modification of this compound through various chemical reactions opens avenues for creating a diverse range of derivatives with tailored properties.

Esterification and Etherification Studies

The primary alcohol group of this compound is a prime site for esterification and etherification reactions, leading to the formation of a wide variety of derivatives.

Esterification: The synthesis of esters from this compound can be achieved through standard esterification protocols. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, can yield the corresponding esters. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the general principles of esterification are well-established. For example, the reaction of an alcohol with acetic anhydride (B1165640) in the presence of a catalyst can lead to the formation of an acetate (B1210297) ester. The reaction conditions, including temperature and catalyst, can be optimized to maximize the yield of the desired product.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. chegg.comyoutube.comyoutube.commychemblog.comchegg.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. chegg.comyoutube.com For this compound, treatment with a strong base like sodium hydride would generate the corresponding alkoxide. Subsequent reaction with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) would yield a library of (2-Ethoxynaphthalen-1-yl)methyl ethers. The choice of solvent, typically the conjugate acid of the alkoxide, and reaction temperature are crucial for optimizing the yield and minimizing side reactions like elimination, especially with secondary and tertiary alkyl halides. youtube.commasterorganicchemistry.com

| Alkyl Halide | Base | Solvent | Expected Product | Potential Yield Range |

|---|---|---|---|---|

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | 1-(Methoxymethyl)-2-ethoxynaphthalene | Good to Excellent |

| Ethyl Bromide | Potassium tert-butoxide | tert-Butanol | 1-(Ethoxymethyl)-2-ethoxynaphthalene | Good |

| Benzyl Chloride | Sodium Hydride | Dimethylformamide (DMF) | 1-(Benzyloxymethyl)-2-ethoxynaphthalene | Good to Excellent |

Amidation and Other N-Functionalization Reactions

The introduction of nitrogen-containing functional groups can significantly alter the biological and chemical properties of the parent molecule.

Amidation: While direct amidation of alcohols is challenging, several methods can be employed to synthesize amides from this compound. One prominent method is the Mitsunobu reaction, which allows for the conversion of a primary alcohol to an amide under mild conditions using a phosphine (B1218219) and an azodicarboxylate. nih.govnih.govresearchgate.netrsc.org This reaction proceeds with inversion of configuration at the alcohol carbon. The general approach involves reacting this compound with a suitable nitrogen nucleophile, such as a primary or secondary amide or a sulfonamide, in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Alternatively, amides can be synthesized from the corresponding aldehyde, 2-ethoxy-1-naphthaldehyde (B42516), which can be obtained by the oxidation of this compound. The aldehyde can then undergo reductive amination with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a secondary amine, which can be subsequently acylated to an amide. Another route involves the direct oxidative amidation of the aldehyde with an amine. researchgate.netnih.govnih.gov

Other N-Functionalization Reactions: The aldehyde derivative, 2-ethoxy-1-naphthaldehyde, is a key intermediate for various N-functionalization reactions. For instance, its condensation with primary amines leads to the formation of Schiff bases (imines). A reported synthesis involves the refluxing of 2-ethoxy-1-naphthaldehyde with 2-ethylaniline (B167055) in ethanol (B145695) to produce (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline with a yield of 62%. nih.gov These Schiff bases can be further reduced to secondary amines, providing another entry point for diverse functionalization.

| Starting Material | Reagents | Reaction Type | Product Class | Reported Yield |

|---|---|---|---|---|

| 2-Ethoxy-1-naphthaldehyde | 2-Ethylaniline, Ethanol, Reflux | Schiff Base Formation | Imine | 62% nih.gov |

| This compound | Phthalimide, PPh₃, DEAD | Mitsunobu Reaction | N-Substituted Phthalimide | Potentially Good to Excellent |

Carbon-Carbon Bond Formation at the Naphthalene (B1677914) Ring

The naphthalene ring system of this compound is amenable to various carbon-carbon bond-forming reactions, allowing for the introduction of new substituents and the extension of the carbon framework.

Friedel-Crafts Acylation: The electron-donating ethoxy group on the naphthalene ring directs electrophilic aromatic substitution, such as Friedel-Crafts acylation, to specific positions. Studies on the acylation of 2-methoxynaphthalene, a close analog, have shown that the reaction with acetic anhydride in the presence of a catalyst like phosphotungstic acid can lead to the formation of 1-acyl-2-methoxynaphthalene with high selectivity and conversion. nih.gov It is expected that the Friedel-Crafts acylation of 2-ethoxynaphthalene (B165321) derivatives would proceed similarly, with the acyl group being introduced at the position ortho to the ethoxy group.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. youtube.comyoutube.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgchemeurope.comwikipedia.orgresearchgate.netlibretexts.org To utilize these reactions, the this compound scaffold would first need to be halogenated at a specific position on the naphthalene ring. For instance, a bromo or iodo substituent could be introduced, and this halogenated derivative could then participate in cross-coupling reactions.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.comwikipedia.orglibretexts.org This would allow for the introduction of various vinylic groups onto the naphthalene ring.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. youtube.comorganic-chemistry.orgwikipedia.orgchemeurope.comresearchgate.net This would facilitate the introduction of alkyne moieties, which can be further functionalized.

| Reaction Type | Required Substrate Modification | Key Reagents | Expected Product Feature |

|---|---|---|---|

| Friedel-Crafts Acylation | None | Acyl chloride/anhydride, Lewis acid | Acyl group on the naphthalene ring |

| Heck Reaction | Halogenation of naphthalene ring | Alkene, Pd catalyst, base | Vinylic substituent on the naphthalene ring |

| Sonogashira Coupling | Halogenation of naphthalene ring | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkyne substituent on the naphthalene ring |

Exploration of Bioconjugation Strategies

The fluorescent properties inherent to the naphthalene moiety make derivatives of this compound attractive candidates for bioconjugation, particularly for use as fluorescent probes. researchgate.netnih.govthno.orgmdpi.comnih.gov Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid, to study its function, localization, or interactions.

Naphthalene-based fluorescent probes have been developed for detecting various biologically relevant species, such as glutathione. researchgate.netnih.govthno.org The strategy often involves designing a naphthalene derivative with a reactive group that can specifically react with the target biomolecule. For instance, a derivative of this compound could be functionalized with a maleimide (B117702) or an N-hydroxysuccinimide ester. These groups can readily react with thiol groups on cysteine residues or primary amines on lysine (B10760008) residues of proteins, respectively, leading to the formation of a stable bioconjugate. The ethoxy and hydroxymethyl groups on the naphthalene ring can be further modified to fine-tune the photophysical properties, such as excitation and emission wavelengths, and to improve water solubility and biocompatibility.

Development of Libraries of this compound Analogs

The systematic synthesis of a collection of structurally related compounds, known as a chemical library, is a cornerstone of modern drug discovery and materials science. The this compound scaffold is an excellent starting point for creating such a library due to its multiple points of diversification.

A combinatorial or parallel synthesis approach can be employed to generate a library of analogs. The synthesis can be designed to introduce diversity at three key positions:

The Hydroxymethyl Group: Esterification and etherification reactions, as discussed in section 4.1.1, can be used to introduce a wide variety of R¹ groups.

The Naphthalene Ring: Carbon-carbon bond-forming reactions (section 4.1.3) on a halogenated precursor can be used to append a diverse set of R² substituents.

The Ethoxy Group: While less straightforward, modification of the ethoxy group to other alkoxy groups (R³O-) could be achieved by starting from the corresponding dihydroxynaphthalene precursor.

By systematically varying the building blocks at these positions, a large and diverse library of this compound analogs can be constructed. High-throughput screening of these libraries can then be used to identify compounds with desired biological activities or material properties. The synthesis of naphthalene-containing natural products and their analogs often relies on building up the naphthalene core from simpler precursors, highlighting the value of a readily available and functionalizable naphthalene scaffold. chemistryviews.org

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms using Advanced Methodologies

The elucidation of reaction mechanisms for transformations involving (2-ethoxynaphthalen-1-yl)methanol would likely employ a combination of computational and experimental techniques.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways. For instance, in studies of aromatic nucleophilic substitution on naphthalene (B1677914) derivatives, DFT calculations (such as at the B3LYP/6-31G* level with a solvation model) have been used to rationalize the reactivity of different nucleophiles by examining the energies of intermediate Meisenheimer complexes. scirp.orgresearchgate.net A similar approach could be applied to predict the transition states and intermediates in reactions of this compound, such as its oxidation or etherification. Computational models can also predict the influence of substituents on the naphthalene ring on reaction rates and mechanisms. ajpchem.org

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic methods, including NMR and mass spectrometry, are indispensable for identifying reaction intermediates and products, thereby piecing together the reaction mechanism. X-ray crystallography of stable intermediates or products can provide definitive structural information.

Kinetic Studies: The rate laws determined from kinetic experiments offer fundamental insights into the reaction mechanism, revealing the species involved in the rate-determining step.

Kinetic Studies of this compound Transformations

Kinetic studies on the transformations of this compound are expected to focus on reactions of its two primary functional groups: the hydroxyl group and the ethoxy group.

Oxidation of the Hydroxyl Group: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The kinetics of such oxidations are well-documented for benzylic alcohols. The reaction rate is influenced by the nature of the oxidant, the solvent, and the electronic properties of the naphthalene ring. Electron-donating groups on the ring would be expected to increase the rate of oxidation by stabilizing a positive charge buildup on the benzylic carbon in the transition state.

Ether Cleavage: The ethoxy group can be cleaved under strong acidic or basic conditions. The kinetics of ether cleavage would depend on the reaction conditions. For example, acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack on the ethyl group or the naphthyl ring, depending on the specific mechanism (SN1 or SN2).

A hypothetical kinetic data table for a proposed oxidation reaction could be structured as follows:

| Experiment | Initial [Substrate] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This is a hypothetical table to illustrate how kinetic data would be presented. The values are not based on experimental results for this compound.

From this hypothetical data, one could infer that the reaction is first order with respect to the substrate and zero order with respect to the oxidant, suggesting that the oxidant is not involved in the rate-determining step in its initial concentration.

Transition State Analysis in Key Reactions

The analysis of transition states is fundamental to understanding reaction barriers and selectivity. For reactions involving this compound, transition state theory can be applied to key transformations.

Oxidation: In the oxidation of the primary alcohol, the transition state would likely involve the transfer of a hydride from the hydroxymethyl group to the oxidant. The geometry of this transition state would be influenced by steric and electronic factors. Computational studies on similar alcohol oxidations have identified and characterized such transition states.

Nucleophilic Substitution: In a potential nucleophilic substitution at the benzylic carbon (e.g., conversion of the alcohol to an alkyl halide), the transition state would depend on the mechanism. An SN2 reaction would proceed through a pentacoordinate transition state, while an SN1 reaction would involve a planar carbocation intermediate. The stability of a potential naphthyl-stabilized carbocation would favor an SN1 pathway under appropriate conditions.

Optimized structures of transition states for nucleophilic substitution reactions have been computationally modeled for related systems, providing insight into the bond-forming and bond-breaking processes. researchgate.net

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling is a powerful technique for tracing the fate of atoms during a reaction and for determining kinetic isotope effects (KIEs), which provide information about the rate-determining step.

Deuterium (B1214612) Labeling: To investigate the mechanism of oxidation of the alcohol group, this compound could be synthesized with deuterium atoms at the benzylic position (-CD₂OH). A primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state. For example, primary deuterium isotope effects have been observed in the oxidation of other alcohols and iminium ions, supporting hydrogen transfer as the rate-determining step. nih.gov Studies on ethanol (B145695) oxidation have also utilized deuterium labeling to differentiate between different enzymatic and non-enzymatic pathways. nih.gov

Oxygen-18 Labeling: To study the mechanism of ether cleavage, the ethoxy group could be labeled with ¹⁸O. By analyzing the distribution of ¹⁸O in the products (the resulting naphthol and ethanol), one can determine whether the cleavage occurs at the ethyl-oxygen bond or the naphthyl-oxygen bond.

A proposed isotope labeling experiment is summarized in the table below:

| Labeled Compound | Reaction Studied | Expected Outcome for a Specific Mechanism |

| (2-Ethoxynaphthalen-1-yl)-1,1-d₂-methanol | Oxidation | kH/kD > 1 if C-H bond cleavage is rate-determining. |

| (2-¹⁸O-Ethoxynaphthalen-1-yl)methanol | Acid-catalyzed hydrolysis | ¹⁸O found in the naphthol product suggests cleavage of the naphthyl-oxygen bond. ¹⁸O in the ethanol product suggests cleavage of the ethyl-oxygen bond. |

These mechanistic investigation techniques, while discussed here in a hypothetical context for this compound, are standard and powerful methods in physical organic chemistry for elucidating the intricate details of chemical reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules. For (2-Ethoxynaphthalen-1-yl)methanol, DFT calculations could provide a wealth of information.

Molecular Geometry and Stability: DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are routinely used to optimize molecular geometries and predict their stability. nih.gov For this compound, this would involve determining the most stable three-dimensional arrangement of its atoms, including the bond lengths, bond angles, and dihedral angles. Such calculations have been performed on various naphthalene (B1677914) derivatives to understand their structural properties. researchgate.netresearchgate.net

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Studies on other aromatic systems, like pentacene (B32325) and anthracene (B1667546) derivatives, have shown how modifications to the core structure influence these frontier orbitals and, consequently, the electronic and optical properties. nih.govresearchgate.net For this compound, understanding the distribution and energies of these orbitals would be vital for predicting its behavior in chemical reactions.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic alcohols, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 1.5 to 2.5 D | Influences solubility and intermolecular forces |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility: The ethoxy and methanol (B129727) groups attached to the naphthalene core of this compound are flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations. nih.gov This is achieved by calculating the dihedral angles of the flexible bonds and analyzing their distribution over the simulation trajectory. nih.gov Studies on other flexible molecules, such as sodium lauryl ether sulfate, have demonstrated the utility of MD in correlating molecular conformation with macroscopic properties. nih.gov

Solvation Effects: MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed analysis of solute-solvent interactions. This is crucial for understanding its behavior in solution, including solubility and the stability of different conformers. Research on 1-naphthol (B170400) derivatives has shown how MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the role of the solvent in processes like excited-state proton transfer. researchgate.net

Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other. MD simulations can predict how these molecules would aggregate and what types of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) would dominate. For instance, simulations on naphthalene have been used to predict crystal shape and particle formation. acs.orgrsc.orgarxiv.org

A hypothetical analysis of the primary dihedral angles in this compound that would be a focus of MD simulations is shown in the table below.

| Dihedral Angle | Description | Expected Behavior |

| C1-C2-O-CH2 | Rotation of the ethoxy group | Likely to show preference for specific orientations relative to the naphthalene ring. |

| C2-O-CH2-CH3 | Rotation of the terminal methyl group | Generally exhibits free rotation. |

| C2-C1-CH2-OH | Rotation of the methanol group | Conformation will be influenced by potential intramolecular hydrogen bonding. |

Prediction of Reactivity and Selectivity using Computational Models

Computational models can be instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO, as calculated by quantum chemical methods, can be used to predict the sites of electrophilic and nucleophilic attack. For instance, in a reaction with an electrophile, the reaction is likely to occur at the atom(s) with the highest HOMO density.

Reaction Pathway Modeling: Computational methods can be used to model the entire reaction pathway of a chemical transformation involving this compound. This involves locating the transition state structures and calculating the activation energies. Such studies can help in understanding the mechanism of a reaction and predicting the major products. Computational models have been developed to estimate the activation work for reactions under specific conditions, such as ball-milling. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, QSAR models can also be applied to predict chemical reactivity. atlantis-press.com If a dataset of reactivity for a series of related naphthalene derivatives were available, a QSAR model could be developed to predict the reactivity of this compound based on its structural and electronic descriptors. atlantis-press.com Studies on naphthylisoquinoline alkaloids and N-benzoyl-N'-naphthylthiourea derivatives have successfully used 3D-QSAR to correlate molecular fields with biological activity, a similar approach could be used for reactivity. atlantis-press.comacs.orgresearchgate.net

Rational Design of Derivatives through In Silico Approaches

In silico techniques are invaluable for the rational design of derivatives of this compound with desired properties, particularly in the context of drug discovery and materials science.

Lead Optimization in Drug Discovery: The naphthalene scaffold is present in numerous biologically active compounds. nih.govnih.govnih.govmdpi.com If this compound were identified as a hit compound in a biological screen, computational methods could be used to design derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This would involve making systematic modifications to the parent structure (e.g., adding or modifying substituents on the naphthalene ring or the ethoxy/methanol groups) and then using molecular docking and MD simulations to predict their binding affinity to a biological target. nih.govnih.govijpsjournal.com

Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features of this compound that are essential for a particular biological activity. This model can then be used to search virtual libraries of compounds to identify other molecules with a similar pharmacophore, or to guide the design of new derivatives. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early identification of candidates with potentially poor pharmacokinetic profiles, saving time and resources in the drug development pipeline. nih.govijpsjournal.com For example, a study on N-(α-cyano substituted cinnamoyl) naphthyl hydrazone derivatives used in silico tools to predict their ADMET profiles. researchgate.net

The following table outlines a hypothetical in silico design workflow for developing derivatives of this compound for a specific application.

| Step | Method | Objective |

| 1. Target Identification | - | Identify the biological target or material property of interest. |

| 2. Hit Identification | High-Throughput Screening | This compound is identified as a starting point. |

| 3. Molecular Docking | AutoDock, Glide, etc. | Predict the binding mode and affinity of the parent compound to the target. |

| 4. Derivative Design | In silico modification | Create a virtual library of derivatives with varied substituents. |

| 5. Virtual Screening | Docking, Pharmacophore searching | Prioritize derivatives with predicted improved binding or properties. |

| 6. ADMET Prediction | QikProp, SwissADME | Filter out derivatives with predicted poor pharmacokinetic profiles. |

| 7. MD Simulations | GROMACS, AMBER | Assess the stability of the top-ranked derivative-target complexes. |

| 8. Synthesis & Testing | - | Synthesize and experimentally validate the most promising derivatives. |

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (2-Ethoxynaphthalen-1-yl)methanol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemical arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the ethoxy group protons, and the hydroxyl proton. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of doublets and multiplets corresponding to the six protons on the naphthalene (B1677914) ring system. The specific chemical shifts and coupling constants are influenced by the positions of the ethoxy and hydroxymethyl substituents. The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm. The ethoxy group would present as a quartet (for the -OCH₂) around δ 4.0-4.2 ppm and a triplet (for the -CH₃) around δ 1.4-1.6 ppm, with a characteristic coupling constant (³JHH) of approximately 7 Hz. The hydroxyl proton signal is often a broad singlet whose chemical shift is concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected. Ten of these will be in the aromatic region (approximately δ 110-160 ppm), with the carbon atoms directly attached to the oxygen of the ethoxy group and the hydroxymethyl group showing characteristic downfield shifts. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated around δ 60-65 ppm, while the carbons of the ethoxy group (-OCH₂CH₃) would appear at approximately δ 65-70 ppm and δ 15-20 ppm, respectively. pitt.edusigmaaldrich.com

Predicted NMR Data for this compound

This table is based on established chemical shift ranges for analogous functional groups and the analysis of related naphthalenic structures.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Naphthalene-H | 7.20 - 8.10 (m, 6H) | 115.0 - 135.0 |

| Naphthalene-C | - | 115.0 - 135.0 |

| Naphthalene-C1 | - | ~130.0 |

| Naphthalene-C2 | - | ~155.0 |

| -CH₂OH | ~4.8 (s, 2H) | ~62.0 |

| -OH | variable (br s, 1H) | - |

| -OCH₂CH₃ | ~4.1 (q, J ≈ 7.0 Hz, 2H) | ~64.0 |

| -OCH₂CH₃ | ~1.5 (t, J ≈ 7.0 Hz, 3H) | ~15.0 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₃H₁₄O₂) is 202.25 g/mol .

Electron Ionization (EI-MS): In EI-MS, a high-energy electron beam bombards the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺˙) at m/z 202. A prominent fragmentation pathway for primary alcohols is the α-cleavage, which for this compound would involve the loss of a hydrogen radical to form an [M-1]⁺ ion at m/z 201, or the loss of the entire hydroxymethyl group. libretexts.org Another significant fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, yielding an [M-18]⁺˙ peak at m/z 184.

The ethoxy group also directs fragmentation. Loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 173. A key fragmentation pathway for naphthalene derivatives involves the formation of a stable naphthyl-type cation. libretexts.org A characteristic peak would be expected at m/z 171, corresponding to the [C₁₁H₇O]⁺ ion, formed by the loss of the hydroxymethyl group and subsequent rearrangement. Further fragmentation of the naphthalene ring system can also occur.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide highly accurate mass measurements. For this compound, HRMS would confirm the elemental composition by measuring the exact mass of the molecular ion (e.g., [M+H]⁺ at 203.1067 or [M+Na]⁺ at 225.0886), allowing for unambiguous formula determination and differentiation from other isobaric compounds.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 202 | [C₁₃H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₁₂H₁₁O₂]⁺ | Loss of •CH₃ |

| 173 | [C₁₁H₉O₂]⁺ | Loss of •C₂H₅ |

| 171 | [C₁₂H₁₁O]⁺ | Loss of •CH₂OH |

| 155 | [C₁₁H₇O]⁺ | Loss of •CH₂OH and H₂O |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. nist.gov The C-H stretching vibrations would appear as multiple sharp peaks; aromatic C-H stretches are typically found just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while aliphatic C-H stretches from the methylene and methyl groups occur just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations of the naphthalene ring are expected in the 1500-1600 cm⁻¹ region. nih.gov Two distinct C-O stretching vibrations would be present: one for the primary alcohol (C-OH) around 1050 cm⁻¹ and another for the aryl-alkyl ether (Ar-O-C) around 1250 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman spectra, the aromatic C=C stretching vibrations and the symmetric C-H stretching modes often give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the naphthalene ring.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium (IR); Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Medium-Strong |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | Medium-Strong |

| C-O Stretch (Ether) | ~1250 | ~1250 | Strong (IR) |

| C-O Stretch (Alcohol) | ~1050 | ~1050 | Strong (IR) |

Advanced X-ray Diffraction Studies for Solid-State Structure

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction (SCXRD) would provide the definitive solid-state structure. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. icdd.com

SCXRD analysis would confirm the connectivity established by NMR and MS. Furthermore, it would reveal crucial information about the conformation of the molecule in the solid state, such as the orientation of the hydroxymethyl and ethoxy groups relative to the naphthalene plane. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, would be clearly elucidated, explaining the crystal packing arrangement. mdpi.com For example, studies on similar structures, like derivatives of 2,3-dihydro-1H-perimidine, have shown how solvent molecules can be incorporated into the crystal lattice through hydrogen bonding. mdpi.comresearchgate.net In cases where only microcrystalline powders are available, advanced techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) could potentially be employed to determine the structure from thousands of diffraction patterns of tiny crystals. nih.gov

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic methods allow for the real-time monitoring of chemical reactions without the need for sampling and quenching. This provides valuable kinetic and mechanistic data. The synthesis of this compound, for instance by the reduction of 2-ethoxy-1-naphthaldehyde (B42516), is an ideal candidate for such monitoring.

In-Situ FTIR/Raman Spectroscopy: Using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, FTIR spectroscopy can track the progress of the reduction. The disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1680-1700 cm⁻¹) and the concurrent appearance of the broad O-H stretching band of the product alcohol (3200-3600 cm⁻¹) can be monitored over time. researchgate.net This allows for the determination of reaction endpoints and the identification of any transient intermediates.

In-Situ NMR Spectroscopy: For slower reactions, in-situ NMR spectroscopy can provide even more detailed mechanistic information. By placing a flow tube through the NMR spectrometer or using specialized NMR-compatible reaction vessels, one can monitor the decrease in the aldehyde proton signal (around δ 10 ppm) and the increase in the signals corresponding to the product's hydroxymethyl protons (around δ 4.8 ppm). This technique is invaluable for quantifying reactants, products, and intermediates simultaneously, leading to a comprehensive understanding of the reaction profile.

Catalytic Applications and Ligand Development

Role in Asymmetric Catalysis (Potential for Chiral Derivatization)

No studies were found that explore the role of (2-Ethoxynaphthalen-1-yl)methanol in asymmetric catalysis. The potential for its chiral derivatization, which would be a prerequisite for its application as a chiral ligand or auxiliary, has not been reported in the surveyed literature. While the development of chiral ligands is a major focus in asymmetric synthesis, this particular compound does not appear to have been a target of such research efforts.

Exploration of Metal-Catalyzed Reactions Involving the Compound

Information regarding the direct participation of this compound in metal-catalyzed reactions is not available. While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and often utilize specialized ligand-metal complexes, there is no indication that this compound has been employed either as a substrate or as a component of the catalytic system in such reactions. For example, while methylnaphthyl palladium dimers have been shown to be effective catalyst precursors, these are distinct from the ethoxy-substituted methanol (B129727) compound. nih.gov

Photocatalytic and Electrocatalytic Applications

A review of scientific databases and literature reveals no mention of this compound in the context of photocatalysis or electrocatalysis. The properties and reactivity of this compound in photo-induced or electrochemical reactions remain unexplored.

Supramolecular Chemistry and Materials Science Applications

Exploration of Non-Covalent Interactions of (2-Ethoxynaphthalen-1-yl)methanol

The supramolecular behavior of this compound is predicted to be governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, capable of forming robust intermolecular connections. For instance, studies on naphthalen-1-ylmethanol have revealed that O-H···O hydrogen bonds are the primary drivers in the formation of infinite molecular chains in the crystalline state. nih.gov Similarly, the ethoxy (-OCH2CH3) group, while a weaker hydrogen bond acceptor than a hydroxyl group, can still participate in these interactions.

The naphthalene (B1677914) core itself is a key player in the formation of non-covalent bonds through π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent naphthalene rings, are crucial for the stabilization of supramolecular architectures. nih.govresearchgate.net The specific geometry of these stacks, whether face-to-face or offset, can be influenced by the substituents on the naphthalene ring. nsf.gov In the case of this compound, the interplay between the directional hydrogen bonds and the less directional π-π stacking is expected to lead to complex and well-defined three-dimensional structures.

Table 1: Predicted Non-Covalent Interactions in this compound and Their Potential Roles

| Interaction Type | Participating Groups | Predicted Role in Supramolecular Assembly |

| Hydrogen Bonding (O-H···O) | Hydroxyl group | Formation of primary structural motifs like chains and networks. |

| π-π Stacking | Naphthalene core | Stabilization of supramolecular structures through aromatic interactions. |

| Hydrogen Bonding (C-H···O) | Ethoxy group, Naphthalene C-H | Secondary stabilization and fine-tuning of molecular packing. |

| C-H···π Interactions | Ethoxy group, Naphthalene C-H | Contribution to the overall packing efficiency and stability. |

| van der Waals Forces | Entire molecule | General, non-directional attractive forces contributing to cohesion. |

Design of Supramolecular Assemblies and Architectures

The design of supramolecular assemblies using this compound as a building block would leverage the predictable nature of its non-covalent interactions. The directional and specific nature of hydrogen bonding allows for the programmed assembly of molecules into well-defined architectures. By controlling factors such as solvent polarity and temperature, it is plausible to guide the self-assembly process towards desired outcomes, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Potential in Self-Assembled Systems

The ability of this compound to engage in multiple non-covalent interactions makes it a promising candidate for the development of self-assembled systems. Self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful bottom-up approach for creating functional materials. The balance between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions could lead to the formation of complex and hierarchical structures.

For instance, in appropriate solvent systems, this compound could self-assemble into nanofibers, gels, or liquid crystals. The formation of such materials is often driven by the initial formation of one-dimensional supramolecular polymers through hydrogen bonding, followed by their lateral association via π-π stacking. The resulting materials could exhibit interesting properties, such as responsiveness to external stimuli like temperature or light, which could alter the non-covalent interactions and thus the macroscopic properties of the assembly. The use of functionalized naphthalenes in the construction of porous supramolecular frameworks has also been demonstrated, suggesting that this compound could be a valuable building block for such applications. nih.gov

Incorporation into Polymer Backbones and Functional Materials

Beyond its use as a discrete building block in supramolecular assemblies, this compound can be chemically incorporated into polymer backbones to create functional materials with tailored properties. The hydroxyl group provides a reactive site for polymerization reactions, such as esterification or etherification, allowing it to be integrated into polyesters, polyethers, or polyurethanes.

The inclusion of the naphthalene moiety into a polymer backbone can significantly enhance its thermal stability and mechanical properties. google.com Naphthalene-containing polymers often exhibit high glass transition temperatures and good resistance to degradation. nih.gov Furthermore, the ethoxy group can improve the solubility and processability of the resulting polymers in common organic solvents. researchgate.net

The presence of the naphthalene unit can also impart specific functionalities to the polymer. For example, naphthalene-based polymers have been investigated as catalytic supports and for the uptake of pollutants. mdpi.comnih.gov The ability of the naphthalene core to engage in π-π stacking can also be exploited to create ordered domains within the polymer, which can influence its optical and electronic properties.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties and Applications |

| Polyesters | Polycondensation with dicarboxylic acids | Enhanced thermal stability, improved mechanical strength, potential for liquid crystallinity. |

| Polyethers | Williamson ether synthesis with dihalides | Increased thermal stability, good solubility, potential as high-performance engineering plastics. |

| Polyurethanes | Reaction with diisocyanates | Improved thermal and mechanical properties, potential for use in foams, coatings, and elastomers. |

| Side-chain functionalized polymers | Grafting onto a pre-existing polymer backbone | Introduction of naphthalene-specific properties (e.g., fluorescence, charge transport) to a host polymer. |

Investigations into Optical and Electronic Material Properties Derived from the Compound

The naphthalene core of this compound is inherently fluorescent, and materials derived from this compound are expected to exhibit interesting optical properties. The specific absorption and emission wavelengths would be influenced by the substitution pattern and the local environment. Functionalization of the naphthalene ring is a known strategy to tune its photophysical properties, such as quantum yield and Stokes shift. acs.orgnih.gov The ethoxy group, being an electron-donating group, is likely to cause a red-shift in the absorption and emission spectra compared to unsubstituted naphthalene.

The supramolecular organization of this compound will also play a crucial role in its optical properties. The formation of aggregates through π-π stacking can lead to phenomena such as excimer emission, where the emission is red-shifted compared to the monomeric species. researchgate.netnih.gov This property could be exploited in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

In terms of electronic properties, naphthalene derivatives have been extensively studied as organic semiconductors. tandfonline.com The transport of charge carriers (holes or electrons) in such materials is highly dependent on the molecular packing and the degree of orbital overlap between adjacent molecules. aps.orgnih.gov The ordered arrangement of this compound in a crystalline or liquid crystalline state could facilitate charge transport, making it a candidate for use in organic field-effect transistors (OFETs). The specific charge transport characteristics would be influenced by the interplay of hydrogen bonding and π-π stacking in dictating the solid-state structure. rsc.orgrsc.org Theoretical and experimental studies on related naphthalene derivatives have shown that the nature and position of substituents can significantly impact charge carrier mobility. researchgate.net

Table 3: Predicted Optical and Electronic Properties of Materials Based on this compound

| Property | Influencing Factors | Potential Applications |

| Fluorescence | Naphthalene core, ethoxy substituent, supramolecular aggregation | Organic light-emitting diodes (OLEDs), fluorescent probes, sensors. |

| Solvatochromism | Polarity of the local environment | Probes for solvent polarity, bio-imaging. |

| Charge Transport | Molecular packing, π-π stacking, hydrogen bonding | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |

| Photoconductivity | Naphthalene core, supramolecular organization | Photodetectors, xerography. |

Retrosynthetic Analysis and Synthesis Planning

Deconstruction Strategies for the (2-Ethoxynaphthalen-1-yl)methanol Scaffold

A retrosynthetic analysis of this compound initiates with the logical disconnection of its functional groups to identify simpler, commercially available starting materials. The primary target for disconnection is the C1-hydroxymethyl group, which can be traced back to a formyl group. This leads to the precursor, 2-ethoxynaphthalene-1-carbaldehyde.

Further deconstruction involves the disconnection of the ethoxy group at the C2 position. This ether linkage can be retrosynthetically cleaved via a Williamson ether synthesis approach, identifying 2-naphthol (B1666908) and an ethyl halide as the foundational starting materials. An alternative disconnection for the ether bond points towards the acid-catalyzed etherification of 2-naphthol with ethanol (B145695).

This deconstruction pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 2-Ethoxynaphthalene-1-carbaldehyde | 2-Ethoxynaphthalene (B165321) | 2-Naphthol, Ethanol, Ethyl Halide |

Identification of Key Synthetic Intermediates

The retrosynthetic analysis highlights two pivotal intermediates in the synthesis of this compound: 2-ethoxynaphthalene and 2-ethoxynaphthalene-1-carbaldehyde. The successful synthesis of the target compound hinges on the efficient preparation of these intermediates.

Synthesis of 2-Ethoxynaphthalene

2-Ethoxynaphthalene, also known as nerolin, is a well-known compound with applications in the fragrance industry. chemicalbook.comguidechem.com Its synthesis is commonly achieved through two primary methods:

Williamson Ether Synthesis: This classic method involves the reaction of 2-naphthol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. chegg.comchegg.com The base deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic naphthoxide ion, which then attacks the ethylating agent in an SN2 reaction. chegg.com

Acid-Catalyzed Etherification: An alternative route involves the reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture. guidechem.comprepchem.com

| Synthesis Method | Reactants | Reagents/Conditions | Yield |

| Williamson Ether Synthesis | 2-Naphthol, Ethyl Iodide | NaOH or KOH, Methanol (B129727), Reflux | ~77% youtube.com |

| Acid-Catalyzed Etherification | 2-Naphthol, Ethanol | Concentrated H₂SO₄, Heat | High prepchem.com |

Synthesis of 2-Ethoxynaphthalene-1-carbaldehyde

The introduction of a formyl group at the C1 position of 2-ethoxynaphthalene is a critical step. Research has shown that the formylation of 2-ethoxynaphthalene can be effectively carried out using 1,3,5-triazine (B166579) in polyphosphoric acid (PPA). researchgate.net This reaction proceeds with good yield and regioselectivity, favoring substitution at the more activated C1 position.

The subsequent reduction of the aldehyde group in 2-ethoxynaphthalene-1-carbaldehyde to the primary alcohol, this compound, can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Development of Convergent and Divergent Synthetic Routes

While the synthesis of this compound itself follows a relatively linear path, the key intermediates can serve as branching points for both convergent and divergent synthetic strategies to create a library of related compounds.

Convergent Synthetic Routes

A convergent approach involves the synthesis of different fragments of a target molecule separately, which are then combined in the final steps. For more complex derivatives of this compound, one could envision a convergent strategy. For instance, a substituted naphthalene (B1677914) core could be synthesized independently and then coupled with a side chain containing the ethoxy and hydroxymethyl functionalities. Modern methods for constructing multisubstituted naphthalenes, such as [4+2] cycloadditions or transition metal-catalyzed cross-coupling reactions, could be employed to generate diverse naphthalene scaffolds. rsc.orgnih.gov

Divergent Synthetic Routes

A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of different products. csir.co.za 2-Ethoxynaphthalene is an excellent starting point for a divergent synthesis. From this single intermediate, a range of functional groups can be introduced at the C1 position and other positions on the naphthalene ring.

For example, starting with 2-ethoxynaphthalene:

Formylation and subsequent reactions: As established, formylation yields 2-ethoxynaphthalene-1-carbaldehyde. This aldehyde can then be a versatile handle for various transformations, including:

Reduction to the alcohol (this compound).

Oxidation to the carboxylic acid.

Wittig reactions to form alkenes.

Reductive amination to form amines.

Acylation: Reaction with other acylating agents can introduce different ketone functionalities at the C1 position. researchgate.net

Halogenation: Introduction of bromine or chlorine can provide a handle for further cross-coupling reactions to introduce a wide array of substituents.

This divergent approach allows for the efficient generation of a library of this compound derivatives with diverse functionalities, which could be valuable for structure-activity relationship studies in various chemical and biological contexts. The development of such strategies is a key focus in modern synthetic chemistry, enabling the rapid exploration of chemical space. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Unexplored Reactivity Patterns of (2-Ethoxynaphthalen-1-yl)methanol

The reactivity of this compound has not been extensively documented, presenting a fertile ground for fundamental organic chemistry research. The interplay between its three key functional components—the aromatic naphthalene (B1677914) system, the electron-donating ethoxy group, and the reactive hydroxymethyl group—suggests several avenues for investigation.

Oxidation and Derivatization: The primary alcohol is a prime site for oxidation to the corresponding aldehyde, 2-ethoxy-1-naphthaldehyde (B42516). This aldehyde is a valuable intermediate, for instance, in the synthesis of Schiff bases, which have applications in coordination chemistry. nih.gov Further oxidation would yield 2-ethoxy-1-naphthoic acid, opening another branch of derivatives.

Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group. However, the presence of the hydroxymethyl group at the 1-position and the fused ring system complicates predicting regioselectivity. Systematic studies on nitration, halogenation, sulfonation, and Friedel-Crafts reactions would elucidate the directing effects and steric hindrance, providing valuable data for synthetic chemists. Traditional methods for synthesizing substituted naphthalenes often face challenges in controlling regioselectivity. nih.gov

Reactions at the Hydroxymethyl Group: The hydroxyl group can be converted into a wide array of other functional groups. Esterification or etherification would produce new derivatives with potentially altered physical and biological properties. Conversion to a leaving group (e.g., tosylate) would enable nucleophilic substitution reactions, providing access to amines, azides, thiols, and other functionalized naphthalenes.

Metal-Catalyzed Cross-Coupling: Conversion of the hydroxyl group to a halide or triflate would enable its use in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds at the 1-position.

Interdisciplinary Research with Biological and Physical Sciences

Naphthalene derivatives are renowned for their unique photophysical properties and are frequently used as building blocks for functional molecules. nih.govnih.gov this compound is a promising candidate for interdisciplinary research, particularly in materials science and chemical biology.

The naphthalene core provides a rigid, π-conjugated system that is the basis for fluorescence. nih.gov The substitution pattern and nature of the functional groups can significantly tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment (solvatochromism). iaea.orgacs.org For instance, studies on other naphthalene derivatives have shown that emission performance can be highly dependent on solvent polarity and pH. iaea.org This suggests that this compound and its derivatives could be developed into fluorescent probes for biological imaging or chemical sensing. chemimpex.comrsc.org The hydroxyl group provides a convenient handle for conjugation to biomolecules or for incorporation into larger sensor systems.

Future research should focus on a detailed characterization of the photophysical properties of this compound. A comparative analysis with other naphthalene-based fluorophores would be highly informative.

Table 1: Comparative Photophysical Properties of Selected Naphthalene Derivatives

| Compound/Class | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Key Findings |

|---|---|---|---|---|

| Naphthalene | ~286 | ~320-350 | ~0.23 (in cyclohexane) | Parent compound for comparison. rsc.org |

| 1,8-Diarylnaphthalenes | Varies | Varies | Moderate to High | Emission depends on solvent polarity and pH; some show Aggregation-Induced Emission Enhancement (AIEE). iaea.org |

| Prodan Derivatives | ~350-375 | ~510-560 | High (up to 99%) | Significant solvatochromic shifts; positions of donor/acceptor groups are critical. acs.org |